7-Bromo-5-fluoroquinoxaline: A Technical Guide for Advanced Research
7-Bromo-5-fluoroquinoxaline: A Technical Guide for Advanced Research
CAS Number: 1210048-05-7
This technical guide provides a comprehensive overview of 7-Bromo-5-fluoroquinoxaline, a key building block in the development of novel therapeutic agents and advanced fluorescent probes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, synthesis, and applications, with a focus on its role in targeting key signaling pathways.
Core Properties and Specifications
7-Bromo-5-fluoroquinoxaline is a halogenated heterocyclic compound with the molecular formula C₈H₄BrFN₂.[1] Its structure, featuring a quinoxaline core substituted with bromine and fluorine atoms, makes it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 7-Bromo-5-fluoroquinoxaline
| Property | Value | Reference |
| CAS Number | 1210048-05-7 | [1] |
| Molecular Formula | C₈H₄BrFN₂ | [1] |
| Molecular Weight | 227.03 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Purity | ≥98% | [1] |
| Storage | Room temperature, protected from light and moisture | [1] |
Synthesis and Experimental Protocols
General Synthetic Approach: Condensation Reaction
A plausible route involves the reaction of 4-bromo-2-fluoro-1,2-phenylenediamine with glyoxal in a suitable solvent. The reaction progress would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Diagram 1: General Synthetic Workflow for Quinoxaline Derivatives
Caption: General workflow for the synthesis of quinoxaline derivatives.
Applications in Drug Discovery and Research
The unique electronic properties and substitution pattern of 7-Bromo-5-fluoroquinoxaline make it an attractive scaffold for the development of targeted therapies, particularly kinase inhibitors.
Kinase Inhibitor Synthesis
Quinoxaline derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The bromine atom at the 7-position of 7-Bromo-5-fluoroquinoxaline serves as a convenient handle for introducing diverse functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the quinoxaline core to optimize binding affinity and selectivity for specific kinase targets.
Derivatives of similar quinoxaline scaffolds have been shown to target signaling pathways including:
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Bruton's Tyrosine Kinase (BTK): Non-covalent inhibitors based on a pyrrolo[1,2-a]quinoxalin-4(5H)-one scaffold have demonstrated potent and selective BTK inhibition.[2]
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SRC Family Kinases: Quinoxaline derivatives have been investigated as inhibitors of SRC family kinases like LYN and YES.[3]
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mTOR Signaling Pathway: Some quinoxaline-based compounds have shown inhibitory activity against mTOR, a central regulator of cell growth and proliferation.[3]
Diagram 2: Role in Kinase Inhibitor Development
Caption: Development of kinase inhibitors from 7-Bromo-5-fluoroquinoxaline.
Fluorescent Probe Development
The electron-deficient nature of the quinoxaline ring system, enhanced by the fluoro and bromo substituents, provides a foundation for the design of fluorescent probes.[4] The core structure can be functionalized to create chemosensors for the detection of various analytes, including metal ions. The fluorescence properties of these probes can be modulated through mechanisms such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT) upon binding to the target analyte. Quinoxaline-based fluorescent sensors have been successfully developed for the detection of metal ions like Fe³⁺ and Cu²⁺.
Diagram 3: Principle of a Quinoxaline-Based Fluorescent Sensor
Caption: General principle of a fluorescent sensor.
Spectroscopic Data
While experimental spectroscopic data for 7-Bromo-5-fluoroquinoxaline is not widely published, spectral data for structurally related compounds can provide an indication of the expected chemical shifts and fragmentation patterns. For instance, the ¹H NMR spectrum of a related compound, 7-bromo-5-chloro-8-hydroxyquinoline, shows aromatic protons in the range of 7.5-8.9 ppm.[5] Similarly, ¹³C NMR data for other substituted quinoxalines and fluoroquinolones are available in the literature. Mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the isotopic pattern of bromine.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the downfield region, with splitting patterns influenced by fluorine and bromine substitution. |
| ¹³C NMR | Aromatic carbons with chemical shifts influenced by the electronegative F and Br atoms. Carbon-fluorine coupling would be observable. |
| Mass Spec. | Molecular ion peaks at m/z 226 and 228 (approx. 1:1 ratio) corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
Conclusion
7-Bromo-5-fluoroquinoxaline is a valuable and versatile building block for the synthesis of biologically active molecules and functional materials. Its utility in the construction of kinase inhibitors for targeted cancer therapy and in the development of sensitive fluorescent probes highlights its significance in modern chemical and biomedical research. Further exploration of its reactivity and the biological activities of its derivatives is likely to yield novel compounds with significant therapeutic and diagnostic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Bromo-5-fluoroquinoxaline [myskinrecipes.com]
- 5. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
